molecular formula C5H8F3NO B12858118 3-(Trifluoromethoxymethyl)azetidine

3-(Trifluoromethoxymethyl)azetidine

Cat. No.: B12858118
M. Wt: 155.12 g/mol
InChI Key: MKFDRXKZTYCMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethoxymethyl)azetidine is an organic compound characterized by the presence of a trifluoromethoxymethyl group attached to an azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles that are known for their significant ring strain and unique reactivity. The trifluoromethoxymethyl group imparts additional chemical properties, making this compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethoxymethyl)azetidine can be achieved through various methods. One common approach involves the reaction of azetidine with trifluoromethoxymethylating agents under controlled conditions. For example, the reaction of azetidine with trifluoromethoxymethyl iodide in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxymethyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The trifluoromethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amine or alkane derivatives .

Scientific Research Applications

3-(Trifluoromethoxymethyl)azetidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a promising lead compound[][6].

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxymethyl)azetidine involves its interaction with specific molecular targets and pathways. The trifluoromethoxymethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. The azetidine ring’s ring strain and reactivity can facilitate covalent bonding with target molecules, resulting in biological effects such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethoxymethyl)azetidine is unique due to the presence of the trifluoromethoxymethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C5H8F3NO

Molecular Weight

155.12 g/mol

IUPAC Name

3-(trifluoromethoxymethyl)azetidine

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)10-3-4-1-9-2-4/h4,9H,1-3H2

InChI Key

MKFDRXKZTYCMNR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)COC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.